![molecular formula C17H16N2O6S2 B13841200 Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2,5-dimethoxyphenyl and methylsulfonyl groups. The final step involves esterification to form the methyl carboxylate.
Formation of Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 2,5-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution, while the methylsulfonyl group can be added using sulfonylation reactions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.
Applications De Recherche Scientifique
Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-phenyl-5H-thiazolo[3,2-A]pyrimidine-6-carboxylate
- N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6
Uniqueness
Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its thieno[3,2-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H16N2O6S2 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H16N2O6S2/c1-23-9-5-6-11(24-2)10(7-9)13-14-12(26-15(13)16(20)25-3)8-18-17(19-14)27(4,21)22/h5-8H,1-4H3 |
Clé InChI |
MRWKNKLCEBWWAM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


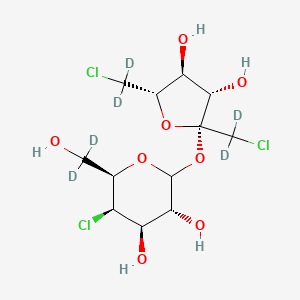
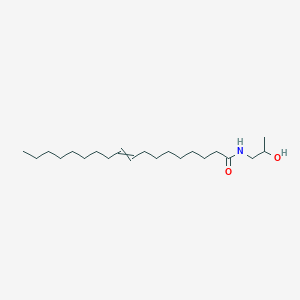
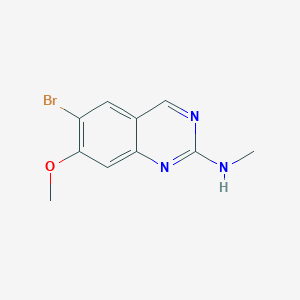
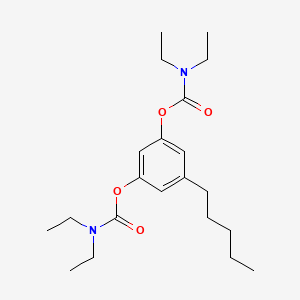
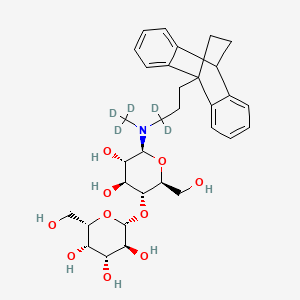
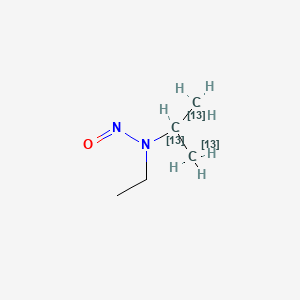
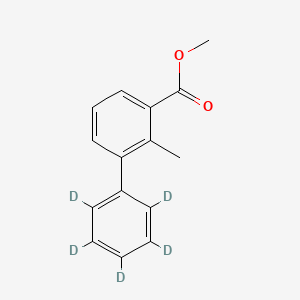
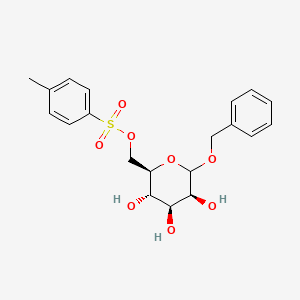
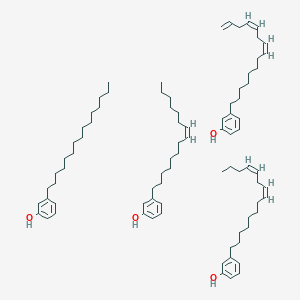
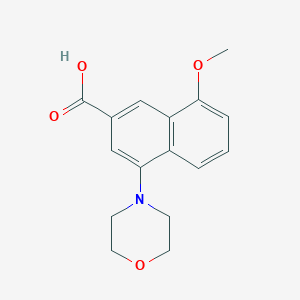
![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
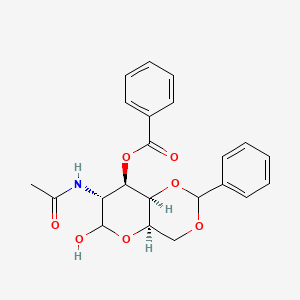
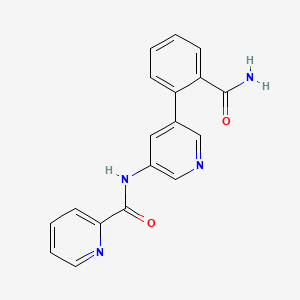
![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
